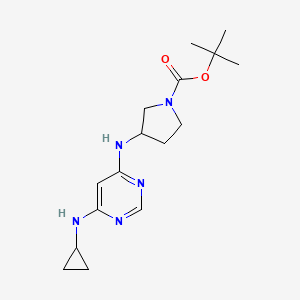
tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with CAS No. 1353997-36-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C16H25N5O2
- Molecular Weight : 319.40 g/mol
- Structural Characteristics : The compound features a pyrimidine ring substituted with a cyclopropylamino group, which is linked to a pyrrolidine moiety via an amino group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine and pyrrolidine components are critical for its binding affinity and specificity.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain heterocyclic compounds can inhibit viral replication in vitro, suggesting potential applications in treating viral infections such as influenza and HIV .
| Compound | Target Virus | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Influenza A | 5.0 | >20 |
| Compound B | HIV | 3.98 | >105.25 |
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, a study reported an IC50 value of 9.19 µM against a specific cancer cell line, indicating significant cytotoxicity .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Cell Line A | 9.19 | Kinase inhibition |
| Cell Line B | 12.5 | Apoptosis induction |
Case Studies
- Study on Influenza Virus : A study explored the effects of various pyrimidine derivatives on influenza virus neuraminidase activity. The results indicated that tert-butyl derivatives showed promising results in reducing viral cytopathogenic effects by over 50% at concentrations below 10 µM .
- HIV Inhibition : Another investigation focused on the antiviral activity against HIV type 1, where the compound demonstrated an EC50 of 3.98 µM with a high therapeutic index, suggesting its potential as a lead compound for further development .
Properties
IUPAC Name |
tert-butyl 3-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-6-12(9-21)20-14-8-13(17-10-18-14)19-11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNDRINEZNODLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC(=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














